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molecular formula C15H14O B188698 Bis(3-methylphenyl)methanone CAS No. 2852-68-8

Bis(3-methylphenyl)methanone

Cat. No. B188698
M. Wt: 210.27 g/mol
InChI Key: CGXDIDXEMHMPIX-UHFFFAOYSA-N
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Patent
US08497301B2

Procedure details

An oven-dried, three-necked 1-L flask equipped with magnetic stirring bar, gas inlet, dropping funnel, and condenser was flushed with nitrogen and loaded with m-tolunitrile (49.1 g, 419 mmol) and THF (30 mL). A solution of m-tolyl magnesium chloride in THF (1 M, 440 mL) was added dropwise at such a rate that the internal temperature was kept below 50° C. The mixture was heated to reflux for 18 h, then cooled to −15° C., and hydrolyzed with ice-water (210 mL) and aqueous HCl (36.5%, 300 mL). The mixture was stirred at room temperature for 30 min and heated to 80° C. for 18 h. Most of the THF (400 mL) was removed by distillation. The solution was extracted with MTBE (250 mL, 3×200 mL). The combined organic layers were washed with saturated NaHCO3 solution (200 mL) and saturated NaCl solution (200 mL), dried over MgSO4, and concentrated under vacuum to give di-m-tolyl-methanone (99.5 g, quantitative) as a red oil, which was used without further purification for the next step. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm): 7.62 (s, 2H), 7.54 (d, 2H, J=7.0 Hz), 7.36-7.31 (m, 4H), 2.37 (s, 6H). 13C NMR (75 MHz, CDCl3=77.23 ppm): δ (ppm): 197.1, 138.1, 133.2, 130.5, 128.3, 127.4, 21.4 [lit. ref.: Coops, J.; Nauta, W. Th.; Ernsting, M. J. E.; Faber, M. A. C. Recueil 1940, 57, 1109].
Quantity
49.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
440 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
210 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#N)[CH:2]=1.[C:10]1([CH3:18])[CH:15]=[CH:14][CH:13]=[C:12]([Mg]Cl)[CH:11]=1.Cl.C1C[O:23]CC1>>[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([C:12]2[CH:11]=[C:10]([CH3:18])[CH:15]=[CH:14][CH:13]=2)=[O:23])[CH:2]=1

Inputs

Step One
Name
Quantity
49.1 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C#N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)[Mg]Cl)C
Name
Quantity
440 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
ice water
Quantity
210 mL
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried, three-necked 1-L flask equipped with magnetic stirring bar, gas inlet
CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
was kept below 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Most of the THF (400 mL) was removed by distillation
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with MTBE (250 mL, 3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaHCO3 solution (200 mL) and saturated NaCl solution (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC(=CC=C1)C(=O)C=1C=C(C=CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 99.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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